12-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one
Description
The compound 12-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one is a structurally complex molecule featuring:
- A 1,3,4-oxadiazole ring substituted with a propan-2-yl group.
- A piperidine moiety linked to the oxadiazole via a carbonyl-ethyl spacer.
However, direct pharmacological data on this compound are absent in the provided evidence. Its structural features align with known bioactive molecules, such as 1,3,4-oxadiazole derivatives with antimicrobial, anti-inflammatory, or CNS-modulating activities .
Properties
IUPAC Name |
12-[2-oxo-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-12(2)18-23-24-19(29-18)13-6-8-25(9-7-13)17(27)10-14-11-30-21-22-16-5-3-4-15(16)20(28)26(14)21/h12-14H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBSDKOCCBDONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the piperidine ring, and the thia-diazatricyclo system. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
12-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
12-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 12-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3,4-Oxadiazole Derivatives
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a)
- Structure : Combines a 1,3,4-oxadiazole core with a sulfonamide-piperidine group.
- Synthesis : Prepared via nucleophilic substitution and cyclization, monitored by TLC .
- Activity : Antibacterial evaluation highlighted the role of the sulfonamide group in enhancing bioavailability .
- Comparison : The target compound lacks a sulfonamide group but includes a tricyclic system, which may improve metabolic stability.
5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole
- Structure : Features a bicyclic amine linked to the oxadiazole via a propyl chain.
- Synthesis : Utilized ester hydrolysis and cyclization, emphasizing the versatility of oxadiazole derivatization .
- Comparison : The target compound’s piperidine moiety may offer similar CNS penetration but with distinct steric effects due to the tricyclic scaffold.
Tricyclic and Spirocyclic Systems
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13)
- Structure : A spirocyclic diazaspiro compound with a piperazine side chain.
- Activity : Spirocyclic systems are valued for conformational restriction, enhancing receptor selectivity .
- Comparison : The target compound’s tricyclic system likely provides similar rigidity but with a sulfur atom (10-thia) that could influence electronic properties.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Structure : A tricyclic imidazo-pyridine derivative with ester and nitrophenyl groups.
- Analysis : Characterized via NMR, IR, and HRMS, demonstrating the importance of spectral validation for complex heterocycles .
- Comparison : Both compounds require advanced spectroscopic techniques for structural confirmation, but the target compound’s oxadiazole and piperidine groups may complicate its NMR interpretation.
Data Table: Key Features of Comparable Compounds
Research Implications and Gaps
- Synthesis Challenges: The target compound’s tricyclic system may require innovative cyclization strategies, akin to those used for spirocyclic compounds .
- Analytical Complexity : Advanced techniques like 2D-HPTLC (as used in Populus bud analysis ) and HRMS are critical for characterizing such intricate molecules.
Biological Activity
The compound 12-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one is a complex organic molecule known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
This compound features several critical structural components:
- Oxadiazole ring : Known for diverse biological activities including anticancer and anti-inflammatory effects.
- Piperidine moiety : Often associated with neuroactive properties.
- Thia-diazatricyclo structure : Contributes to the compound's unique chemical reactivity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O3S |
| Molecular Weight | 430.58 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds containing oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of oxadiazole have shown activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Anti-inflammatory Effects
The presence of the oxadiazole moiety in this compound suggests potential anti-inflammatory activity. Oxadiazoles have been reported to inhibit cyclooxygenases (COX), which are critical in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators.
Neuroactive Properties
The piperidine component may contribute to neuroactive effects, as similar compounds have been shown to interact with neurotransmitter systems . This interaction could provide therapeutic avenues for neurodegenerative diseases.
The biological activity of this compound is likely mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes such as COX and histone deacetylases (HDACs), impacting cell signaling pathways related to inflammation and cancer progression .
- Receptor Modulation : It may interact with specific receptors involved in neurotransmission or inflammation, altering their activity and downstream effects.
- Cytotoxicity Induction : The compound's structure may trigger apoptosis in cancer cells through various signaling cascades.
Study 1: Antitumor Activity
In a study evaluating novel oxadiazole derivatives, compounds similar to the one exhibited IC50 values indicating potent cytotoxicity against tumor cell lines . These findings underscore the potential of oxadiazole-containing compounds in cancer therapeutics.
Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory properties of oxadiazole derivatives by demonstrating their ability to reduce inflammatory markers in vitro . This suggests that the compound could be beneficial in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
